molecular formula C39H72O6 B13765178 Propylene bis[3-Octyloxiran-2-octanoate] CAS No. 67860-05-3

Propylene bis[3-Octyloxiran-2-octanoate]

Cat. No.: B13765178
CAS No.: 67860-05-3
M. Wt: 637.0 g/mol
InChI Key: GQIQPZPZQNIQGQ-UHFFFAOYSA-N
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Description

Propylene bis[3-Octyloxiran-2-octanoate] is a chemical compound with the molecular formula C39H72O6. It is known for its unique structure, which includes two oxirane rings and long alkyl chains. This compound is used in various industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propylene bis[3-Octyloxiran-2-octanoate] typically involves the reaction of propylene glycol with 3-octyloxiran-2-octanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of Propylene bis[3-Octyloxiran-2-octanoate] is scaled up using large reactors. The reaction conditions are optimized to maximize the yield and purity of the product. The process involves continuous monitoring and control of temperature, pressure, and other parameters to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Propylene bis[3-Octyloxiran-2-octanoate] undergoes various chemical reactions, including:

    Oxidation: The oxirane rings can be oxidized to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The alkyl chains can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogens and other electrophiles are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Diols are the major products.

    Reduction: Alcohols are formed.

    Substitution: Various substituted products depending on the reagents used.

Scientific Research Applications

Propylene bis[3-Octyloxiran-2-octanoate] has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of Propylene bis[3-Octyloxiran-2-octanoate] involves its interaction with molecular targets such as enzymes and receptors. The oxirane rings can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Propylene glycol bis(9,10-epoxystearate)
  • 1,2-Propylene glycol bis(9,10-epoxystearate)
  • Oxiraneoctanoic acid, 3-octyl-, 1-methyl-1,2-ethanediyl ester

Uniqueness

Propylene bis[3-Octyloxiran-2-octanoate] is unique due to its specific structure, which includes two oxirane rings and long alkyl chains. This structure imparts unique chemical properties, making it suitable for specific applications in various fields.

Properties

CAS No.

67860-05-3

Molecular Formula

C39H72O6

Molecular Weight

637.0 g/mol

IUPAC Name

2-[8-(3-octyloxiran-2-yl)octanoyloxy]propyl 8-(3-octyloxiran-2-yl)octanoate

InChI

InChI=1S/C39H72O6/c1-4-6-8-10-14-20-26-34-36(44-34)28-22-16-12-18-24-30-38(40)42-32-33(3)43-39(41)31-25-19-13-17-23-29-37-35(45-37)27-21-15-11-9-7-5-2/h33-37H,4-32H2,1-3H3

InChI Key

GQIQPZPZQNIQGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1C(O1)CCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCC2C(O2)CCCCCCCC

Origin of Product

United States

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